4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenyl group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring. This intermediate is then reacted with a piperidine derivative and a phenyl isocyanate to form the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole and phenyl derivatives.
Scientific Research Applications
4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-phenylpiperidine have similar piperidine ring structures.
Phenyl Derivatives: Compounds like N-phenylacetamide and N-phenylthiourea contain the phenyl group.
Uniqueness
4-(((4,5-dihydrothiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of the thiazole, piperidine, and phenyl groups in a single molecule This unique structure imparts specific chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-15(18-14-4-2-1-3-5-14)19-9-6-13(7-10-19)12-22-16-17-8-11-21-16/h1-5,13H,6-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMLAPSGLRUKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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